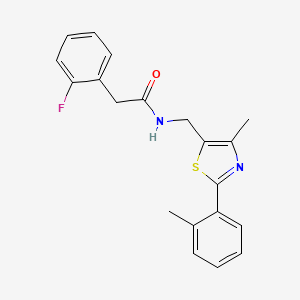

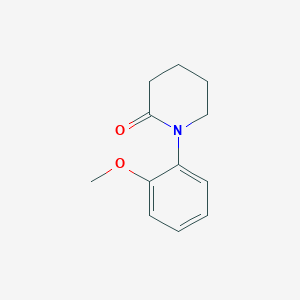

![molecular formula C18H15N5O2S B2532434 3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396847-32-7](/img/structure/B2532434.png)

3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C18H15N5O2S. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .

Molecular Structure Analysis

Pyrimidines are characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “this compound” is not provided in the resources I have accessed.

Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse and depend on the substituents attached to the pyrimidine ring . Specific chemical reactions involving “this compound” are not detailed in the resources I have accessed.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Research has delved into the synthesis and SAR of thieno[2,3-d]pyrimidine-2,4-dione derivatives, revealing their potency as GnRH receptor antagonists for treating reproductive diseases. A study highlighted the significance of the 2-(2-pyridyl)ethyl group for receptor binding activity, with hydrophobic substituents on the 6-(4-aminophenyl) group being preferred, indicating a compound with a binding affinity of 0.4 nM to the human GnRH receptor (Guo et al., 2003).

Antibacterial Applications

The antibacterial potential of substituted thieno[2,3-d]pyrimidines was explored through the synthesis of various derivatives, suggesting their role in developing new antibacterial agents (More et al., 2013).

Biological Activity

Thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring were synthesized, targeting high biological activities. These derivatives were designed as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities, indicating their significant potential in medicinal chemistry (El-Gazzar et al., 2006).

Nonlinear Optical Properties

The study of thiopyrimidine derivatives has extended into the field of nonlinear optics (NLO), with certain derivatives showing promising NLO properties. This research demonstrates the relevance of pyrimidine rings in developing new materials for optoelectronic applications, highlighting the importance of structural and electronic characteristics in determining NLO behavior (Hussain et al., 2020).

Antiviral Activity

Thiazolo[4,5-d]pyrimidines have been studied for their antiviral activity, particularly against human cytomegalovirus (HCMV), with derivatives displaying significant in vitro activity. This highlights the therapeutic potential of thiazolo[4,5-d]pyrimidines in treating viral infections, offering a basis for further investigation into their use as antiviral agents (Revankar et al., 1998).

Mechanism of Action

The mechanism of action of pyrimidines and their derivatives is often related to their inhibitory response against certain vital inflammatory mediators . The specific mechanism of action of “3-phenyl-7-{[1-(2-thienyl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not provided in the resources I have accessed.

Future Directions

properties

IUPAC Name |

6-phenyl-2-(1-thiophen-2-ylethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-11(14-8-5-9-26-14)20-17-19-10-13-15(21-17)22-18(25)23(16(13)24)12-6-3-2-4-7-12/h2-11H,1H3,(H2,19,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOQKFJWGMXNFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)NC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2532355.png)

![1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532358.png)

![4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid](/img/structure/B2532365.png)

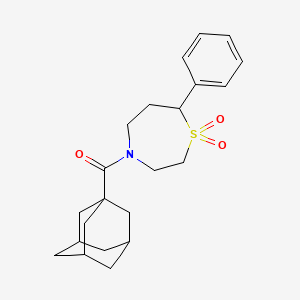

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2532366.png)

![1,3,7-Trimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2532369.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2532373.png)

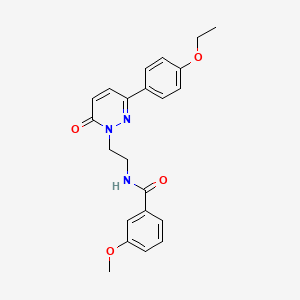

![N-(4-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2532374.png)